DCN1–UBE2M TR-FRET Biochemical Potency: >100-Fold Improvement Over the Screening Hit
In the TR-FRET binding assay that directly measures disruption of the DCN1–UBE2M protein–protein interaction, the optimized piperidinyl urea series—of which the target compound is a representative member—achieved a >100-fold increase in biochemical potency relative to the initial high-throughput screening hit (compound 1) [1]. While the exact IC₅₀ of the dichlorophenyl-pyridyl analog is not individually disclosed, the series optimization yielded compounds with TR-FRET IC₅₀ values in the nanomolar range, whereas the original hit exhibited an IC₅₀ in the micromolar range [1]. Class-level inference from the SAR table indicates that analogs bearing a 3,4-dichlorophenyl group consistently occupy the top tier of potency, outperforming 4-chlorophenyl and unsubstituted phenyl counterparts by 5- to 50-fold [1].
| Evidence Dimension | DCN1–UBE2M TR-FRET binding inhibition |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (class-level estimate for 3,4-dichlorophenyl-containing member) |
| Comparator Or Baseline | Initial screening hit (compound 1): IC₅₀ ~2–5 µM; 4-chlorophenyl analog: IC₅₀ ~0.5–2 µM |
| Quantified Difference | >100-fold improvement over initial hit; 5- to 50-fold improvement over 4-chlorophenyl analogs |
| Conditions | TR-FRET assay using recombinant DCN1 and UBE2M proteins, 384-well format, 1 h incubation at room temperature [1] |
Why This Matters
The >100-fold potency enhancement directly translates to lower compound usage in screening cascades and reduced risk of off-target effects at pharmacologically relevant concentrations, making this compound a preferred tool for DCN1 pathway dissection.
- [1] Hammill, J. T., Scott, D. C., Min, J., Connelly, M. C., Holbrook, G., Zhu, F., Matheny, A., Yang, L., Singh, B., Schulman, B. A., & Guy, R. K. (2018). Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. Journal of Medicinal Chemistry, 61(6), 2680–2693. View Source
